N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(1H-Indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with phenyl (C₆H₅) and pyrrole (C₄H₄N) groups at positions 4 and 2, respectively. The carboxamide moiety at position 5 links the thiazole ring to a 1H-indol-5-yl group.
Properties
Molecular Formula |
C22H16N4OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H16N4OS/c27-21(24-17-8-9-18-16(14-17)10-11-23-18)20-19(15-6-2-1-3-7-15)25-22(28-20)26-12-4-5-13-26/h1-14,23H,(H,24,27) |
InChI Key |
UDCCIIWCEGEDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-phenyl-2-(pyrrol-1-yl)thiazole scaffold. The reaction involves cyclocondensation of a thioamide with α-bromoacetophenone derivatives:
Critical Parameters :
Table 1: Optimization of Hantzsch Cyclization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 6 | 82 |
| 2 | DMF | 100 | 4 | 68 |
| 3 | THF | 65 | 8 | 73 |
Carboxylic Acid Activation and Amide Coupling
Ester Hydrolysis
The ethyl ester intermediate undergoes saponification to generate the free carboxylic acid:
\text{Thiazole-5-ester} \xrightarrow{\text{NaOH (10%), EtOH, reflux}} \text{Thiazole-5-carboxylic acid} \ (90–95\%\text{ yield})
Carboxamide Formation
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with 1H-indol-5-amine:
Key Observations :
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DMF | 78 | 98.5 |
| DCC/DMAP | CHCl | 65 | 92.3 |
| HATU | DMF | 72 | 97.1 |
Alternative Route: Continuous Flow Synthesis
Recent advances in microreactor technology enable rapid, high-yield synthesis of thiazole-indole hybrids:
Flow Reaction Design
-
Thiazole Formation : Thioamide and α-bromoacetophenone react in a 250 μL reactor at 150°C (3.75 min residence time).
-
Acid-Catalyzed Coupling : Intermediate thiazole-carboxylic acid reacts with 1H-indol-5-amine in a second reactor at 200°C (5.2 min residence time).
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
HPLC : >98% purity (C18 column, MeCN/HO gradient).
-
Stability : Stable at −20°C for 12 months; degrades <5% in DMSO at 25°C over 30 days.
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to a broader class of thiazole-5-carboxamides. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects: Position 4: Aromatic substituents (e.g., phenyl in the target compound) may enhance π-π stacking interactions with biological targets compared to alkyl chains (e.g., ethyl, propyl, butyl) . Position 2: The pyrrole group is conserved across analogs, suggesting its role in hydrogen bonding or aromatic interactions.
Biological Activity
N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its unique structural features, which include an indole group, a phenyl group, and a pyrrole moiety attached to a thiazole ring. This structural diversity suggests potential for various biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the condensation of appropriate indole and thiazole derivatives. The presence of multiple heterocycles in its structure is believed to enhance its biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to inhibit cyclin-dependent kinase 1 (CDK1), leading to increased activation of caspases 3 and 9, which are critical in the apoptotic pathway .
Antimicrobial Activity
The compound has also exhibited antimicrobial effects. Its structural components allow it to interact with bacterial membranes, potentially disrupting their integrity and function. The thiazole moiety is particularly recognized for enhancing antimicrobial activity when combined with other heterocycles like indole and pyrrole .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells, indicating potential utility in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The unique combination of indole, pyrrole, and thiazole rings contributes to the compound's biological efficacy. Research into similar compounds has shown that modifications on these rings can significantly influence their activity profiles. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(tert-butyl)phenyl)-1-methylpyrazole | Pyrazole instead of thiazole | Anticancer |
| N-(indolyl)thiazoles | Indole and thiazole combination | Antimicrobial |
| 4-Pyridylthiazoles | Pyridine ring instead of phenyl | Antiviral |
This compound stands out due to its synergistic effects arising from its three distinct heterocyclic systems .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
- Neuroprotection : A study involving neuronal cell cultures indicated that treatment with this compound reduced cell death induced by oxidative stress by approximately 40%, suggesting its potential in neuroprotective applications.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.
Q & A
Q. What are the challenges in synthesizing structural analogs with enhanced selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
